molecular formula C24H18ClN3O5S B11531867 (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B11531867
M. Wt: 495.9 g/mol
InChI Key: PEFLACRRHIHKOW-LPYMAVHISA-N
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Description

The compound (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is a thiazolone derivative characterized by a 1,3-thiazol-4-one core. Key structural features include:

  • Position 2: A 2-chloroanilino group, introducing electron-withdrawing and steric effects.
  • Position 5: A benzylidene substituent with a methoxy group at C3 and a 2-nitrophenylmethoxy group at C4 of the phenyl ring. The nitro group enhances electron-withdrawing properties, while the methoxy and ether linkages influence solubility and molecular interactions .

Properties

Molecular Formula

C24H18ClN3O5S

Molecular Weight

495.9 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H18ClN3O5S/c1-32-21-12-15(10-11-20(21)33-14-16-6-2-5-9-19(16)28(30)31)13-22-23(29)27-24(34-22)26-18-8-4-3-7-17(18)25/h2-13H,14H2,1H3,(H,26,27,29)/b22-13+

InChI Key

PEFLACRRHIHKOW-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazol-4-One Core

The thiazol-4-one ring serves as the central scaffold for this compound. A cyclization reaction between 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and thioglycolic acid in acetic acid under reflux forms the foundational thiazol-4-one structure . Key parameters include:

ParameterCondition
SolventAcetic acid (30 mL)
Reflux duration3 hours
WorkupPrecipitation in ice/water mixture
Yield57–77% (analogous derivatives)

This step is critical for establishing the heterocyclic core, with thioglycolic acid acting as both a sulfur donor and nucleophile. The product is purified via crystallization from ethanol or dimethylformamide (DMF) .

ParameterCondition
Solvent1,4-Dioxane (35 mL)
CatalystTriethylamine (0.5 mL)
Reflux duration4–5 hours
Yield66–76% (analogous reactions)

Formation of the 5-Methylidene Moiety

The (5E)-methylidene group is installed via Knoevenagel condensation between the thiazol-4-one intermediate and 3-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde. This reaction is stereoselective, favoring the E-isomer due to steric and electronic effects .

ParameterCondition
SolventEthanol (50 mL)
BaseSodium hydroxide (10% solution)
Temperature0–5°C (initially), then room temp
Yield72–90% (similar derivatives)

The aldehyde precursor is synthesized separately by nitration and etherification of vanillin derivatives, requiring careful control to avoid over-nitration .

Functionalization with the 2-Nitrophenylmethoxy Group

The 2-nitrophenylmethoxy side chain is introduced via Williamson ether synthesis. Key steps include:

  • Nitration : Nitration of benzyl alcohol derivatives using nitric acid/sulfuric acid.

  • Etherification : Reaction of the nitrated benzyl bromide with the phenolic oxygen of the methoxy-substituted benzaldehyde under basic conditions .

ParameterCondition
SolventDichloromethane (DCM)
BasePotassium carbonate
TemperatureReflux (40°C)
Yield62–69%

Final Assembly and Purification

The final compound is assembled by coupling the functionalized benzaldehyde with the 2-(2-chloroanilino)thiazol-4-one intermediate. The product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol .

PropertyValue
Molecular weight495.9 g/mol
Melting point198–202°C (decomposes)
Purity>95% (HPLC)

Analytical Characterization

Structural confirmation is achieved through:

  • NMR : ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, CH=N), 7.89–6.75 (m, aromatic protons).

  • IR : Peaks at 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

  • Mass Spec : [M+H]⁺ at m/z 496.3 .

Challenges and Optimization

  • Stereoselectivity : The (5E)-configuration is favored by using bulky bases (e.g., DBU) and low temperatures during condensation .

  • Nitration Sensitivity : Nitro groups require inert atmospheres to prevent reduction side reactions .

  • Yield Improvement : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 5 hours) and improves yields by 15–20% .

Scalability and Industrial Relevance

Pilot-scale batches (100 g) achieve 68% yield using continuous flow reactors, enhancing reproducibility . Regulatory considerations emphasize controlling genotoxic impurities (e.g., nitrosamines) through strict solvent selection (avoiding DMF) .

Chemical Reactions Analysis

Formation of the Thiazole Core

The 1,3-thiazol-4-one ring system can be synthesized through cyclization reactions. For instance, the reaction of a β-keto ester with a thioamide or thioester under acidic or basic conditions may form the thiazole ring .

Mechanism :

  • Nucleophilic Attack : A thioamide attacks a β-keto ester carbonyl group.

  • Cyclization : Intramolecular cyclization occurs, forming the five-membered thiazole ring.

  • Oxidation : The resulting ring undergoes oxidation to yield the 4-keto thiazole structure.

Methylidene Bridge Formation

The methylidene group likely forms via a Knoevenagel condensation between the thiazole’s carbonyl group and a substituted benzaldehyde. This reaction is facilitated by weak bases (e.g., ammonium acetate) and requires an α-hydroxy ketone intermediate .

Mechanism :

  • Dehydration : The α-hydroxy ketone loses water to form an enolate.

  • Condensation : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy ketone.

  • Elimination : Water is eliminated, resulting in the methylidene bridge.

Reaction Conditions

Reaction StepReagents/ConditionsPurpose
Thiazole Ring Formationβ-keto ester, thioamide, acid/base catalystCyclization and oxidation
Substitution (2-chloroanilino)Chlorine source, activating groups (e.g., nitro)Nucleophilic aromatic substitution
Methylidene Bridge FormationSubstituted benzaldehyde, weak baseKnoevenagel condensation
Functional Group IntroductionWilliamson ether synthesis, nitrationMethoxy and nitrophenyl groups

Structural Analogies and Reactivity

CompoundKey Structural FeaturesBiological Activity
2-AminothiazoleSimple thiazole ringAntimicrobial
5-NitrothiazoleNitro group on thiazoleAntiparasitic
BenzothiazoleLarger heterocyclic systemAnticancer

The subject compound’s complex structure (multiple electron-donating/withdrawing groups) likely enhances its reactivity in nucleophilic or electrophilic aromatic substitution compared to simpler analogs .

Stability and Degradation Pathways

  • Hydrolysis : The thiazole ring may undergo hydrolysis under acidic or basic conditions, yielding aminothiols or thioamides.

  • Oxidation : The nitro group and methoxy substituents may participate in redox reactions, altering the compound’s electronic properties.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, a study demonstrated that compounds similar to (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one exhibit significant activity against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Case Study:
In a comparative study, derivatives were tested against Escherichia coli and Staphylococcus aureus. Results indicated that the thiazole derivative showed a minimum inhibitory concentration (MIC) as low as 8 µg/mL against E. coli, suggesting strong antibacterial efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Thiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Data Table: Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-oneHeLa12.5Induction of apoptosis
Similar Thiazole DerivativeMCF-715.0Inhibition of cell proliferation

In vitro studies have shown that this compound can effectively inhibit the growth of HeLa cells with an IC50 value of 12.5 µM, indicating its potential as a lead compound in cancer therapy .

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that they can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers.

Case Study:
A study involving animal models demonstrated that administration of the thiazole derivative resulted in a significant decrease in TNF-alpha and IL-6 levels, suggesting its efficacy in reducing inflammation .

Mechanism of Action

The mechanism of action of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({3-METHOXY-4-[(2-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Group

a. 2-(2-Chloroanilino)-5-[(4-Hydroxy-3-Methoxyphenyl)Methylidene]-4-Thiazolone
  • Key Difference : Replaces the 2-nitrophenylmethoxy group with a hydroxyl group at C3.
  • Biological activity may vary due to altered interactions with target proteins .
b. (5E)-5-{[5-(3,4-Dichlorophenyl)-2-Furyl]Methylene}-2-[(4-Hydroxyphenyl)Amino]-1,3-Thiazol-4(5H)-One
  • Key Difference : Incorporates a dichlorophenyl-substituted furyl ring instead of the methoxy/nitrophenyl-substituted phenyl ring.
  • Impact: The dichlorophenyl group increases lipophilicity and steric bulk, which may enhance membrane permeability but reduce target specificity.
c. (E)-5-((5-(4-Nitrophenyl)Furan-2-yl)Methylene)-4-Thioxothiazolidin-2-One
  • Key Difference : Replaces the thiazolone’s oxo group with a thioxo group and includes a 4-nitrophenyl-substituted furan.
  • Impact : The thioxo group enhances metal-binding capacity (e.g., to enzymes like HIV integrase), while the nitro group stabilizes the molecule’s electron-deficient regions .

Pharmacological Activity Comparisons

Compound Biological Activity EC50/IC50 (µM) Key Structural Drivers Reference
Target Compound Hypothesized antimicrobial/antiviral N/A 2-Nitrophenylmethoxy, chloro
8d, 8f () Antibacterial (Gram-negative) ~20–25 4-Nitrophenyl, oxadiazole linkage
Piroxicam Analogs () Anti-HIV (IN inhibition) 20–25 (EC50) Thiazolone core, nitro groups
D8 () Antimicrobial N/A Benzylidene, diethylaminoethyl
  • Nitro Groups : Compounds with nitro substituents (e.g., 4-nitrophenyl in ) show enhanced antibacterial activity due to improved electron-deficient aromatic interactions with bacterial enzymes .
  • Chloro Substitutents: The 2-chloroanilino group in the target compound may reduce cytotoxicity compared to dichlorophenyl analogs (), as chloro groups balance lipophilicity and toxicity .

Physicochemical Properties

Property Target Compound Analog Analog
Molecular Weight ~480 g/mol ~375 g/mol ~356 g/mol
Solubility Low (lipophilic nitro) Moderate (hydroxyl) Low (thioxo, nitro)
Electron Effects Strongly electron-withdrawing Moderate (methoxy/hydroxyl) Very strong (thioxo, nitro)
  • The nitro group in the target compound reduces aqueous solubility but improves stability and interaction with hydrophobic enzyme pockets .

Biological Activity

The compound (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H17ClN2O4S\text{C}_{19}\text{H}_{17}\text{Cl}\text{N}_{2}\text{O}_{4}\text{S}

This structure features a thiazole ring, which is known for its pharmacological significance, particularly in anticancer and antimicrobial activities.

Biological Activity Overview

Thiazolidinone derivatives have been extensively studied for their biological properties. The specific compound exhibits a range of activities:

  • Anticancer Activity : Thiazolidinone derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Recent studies indicate that modifications in the thiazolidinone scaffold can enhance anticancer efficacy against various cancer cell lines, including leukemia and breast cancer .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Thiazolidinones are known to exhibit significant action against bacterial and fungal pathogens, which could be attributed to their ability to interfere with microbial metabolism .
  • Antioxidant Activity : The presence of specific substituents in the thiazolidinone structure contributes to its antioxidant properties, which are crucial in mitigating oxidative stress-related cellular damage .

The biological activity of (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound can induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Evidence suggests that this compound can halt the cell cycle at specific phases, preventing cancer cells from dividing and proliferating .

Case Studies

Recent research has highlighted the effectiveness of thiazolidinone derivatives in clinical settings:

  • Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on multiple cancer cell lines. The results indicated that certain derivatives exhibited low toxicity towards normal cells while effectively reducing viability in malignant cells .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazolidinones against Candida albicans and Staphylococcus aureus. The findings revealed that some derivatives displayed MIC values comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of proliferation in leukemia and breast cancer cells
AntimicrobialEffective against Candida albicans
AntioxidantReduces oxidative stress in cells

Table 2: Structure-Activity Relationship (SAR)

SubstituentEffect on ActivityReference
2-ChloroanilineEnhances anticancer activity
Methoxy groupsIncreases solubility and bioavailability
Nitro groupContributes to antimicrobial properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one, and how can reaction conditions be tailored to improve yield?

  • Methodology : Use a multi-step condensation approach, starting with thiosemicarbazide derivatives and chloroacetic acid under reflux conditions (DMF-acetic acid solvent system, sodium acetate catalyst, 2–4 hours). Monitor intermediates via TLC and optimize stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to substituted aldehydes) to minimize side products . Post-reaction purification via recrystallization (DMF-ethanol) can achieve yields >80% .
  • Key Parameters : Temperature (100–120°C), solvent polarity, and reaction time.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this thiazol-4-one derivative?

  • NMR : Look for characteristic peaks:

  • ¹H NMR : Signals for aromatic protons (δ 6.8–8.2 ppm), methylidene protons (δ ~7.5 ppm, singlet), and methoxy groups (δ ~3.8 ppm) .
  • ¹³C NMR : Carbonyl (C=O, ~170 ppm), thiazole ring carbons (~120–150 ppm) .
    • IR : Stretching vibrations for C=O (1650–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and NO₂ (1500–1350 cm⁻¹) .
    • MS : Molecular ion peak matching the exact mass (e.g., 505.5 g/mol for C₂₄H₁₇ClN₄O₅S) .

Q. What stability studies are critical for this compound under varying pH and temperature conditions?

  • Methodology : Perform accelerated degradation studies (40–80°C, pH 1–12) over 14 days. Monitor via HPLC for degradation products (e.g., hydrolysis of the nitro group or thiazole ring opening). Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding affinity of this compound to target proteins (e.g., kinases or inflammatory mediators)?

  • Protocol :

Protein Preparation : Retrieve 3D structures from RCSB PDB . Remove water molecules and add hydrogens.

Ligand Preparation : Optimize the compound’s geometry using MOE 2016.08 .

Docking : Use AutoDock Vina with a grid box covering the active site. Analyze binding poses for key interactions (e.g., H-bonding with nitro groups, π-π stacking with aromatic residues) .

  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., thiazolidinone-based drugs).

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or MS fragmentation patterns)?

  • Case Example : If ¹H NMR shows unexpected splitting in the methylidene proton region, perform 2D NMR (COSY, NOESY) to confirm stereochemistry (E/Z configuration) . For MS anomalies (e.g., missing molecular ion), use high-resolution ESI-MS and isotopic pattern analysis .

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced biological activity?

  • Approach :

  • Vary substituents on the 2-nitrophenylmethoxy group (e.g., replace nitro with cyano or halogens).
  • Test derivatives in vitro (e.g., antimicrobial assays, IC₅₀ measurements).
  • Correlate electronic (Hammett σ) and steric parameters with activity trends .

Q. What experimental designs mitigate interference from byproducts during biological activity assays?

  • Solutions :

  • Purify the compound to ≥95% purity (HPLC, recrystallization).
  • Include controls with thiosemicarbazide intermediates to identify false positives .
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed elemental analysis (CHNS) results?

  • Example : If observed carbon content is 2% lower than calculated, check for solvent retention (e.g., DMF in recrystallized samples) via TGA. Repeat analysis under vacuum-drying conditions .

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